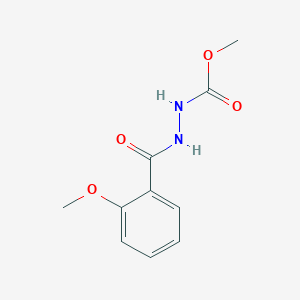![molecular formula C19H21ClN2OS B4990785 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine, commonly known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a piperazine-based compound that has been extensively studied for its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of CPP is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. CPP has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In animal models, CPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. CPP has also been shown to increase the expression of c-Fos, a protein that is involved in the regulation of gene expression in the brain. Additionally, CPP has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, CPP is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using CPP is that it has not yet been approved for clinical use, so its potential therapeutic applications are still being explored.
Orientations Futures
There are several potential future directions for research on CPP. One area of interest is the development of novel compounds based on the structure of CPP that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of CPP and its effects on neurotransmitter systems in the brain. Finally, clinical trials are needed to determine the safety and efficacy of CPP in humans, which may lead to its approval for clinical use in the treatment of anxiety, depression, and schizophrenia.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)piperazine with 3-mercaptopropionic acid, followed by esterification with 4-phenylbutyric acid. Another method involves the reaction of 1-(4-chlorophenyl)piperazine with 3-(4-chlorophenyl)thiopropanoic acid, followed by esterification with 4-phenylbutyric acid. Both methods result in the formation of CPP, which can be purified using column chromatography.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and schizophrenia. CPP has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to be effective in reducing psychotic symptoms in patients with schizophrenia. Additionally, CPP has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-16-6-8-18(9-7-16)24-15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOIVRLKMSGXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)
![3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4990713.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4990715.png)
![2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4990730.png)




![2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B4990763.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)
![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)
![9,11,13-trimethyl-6,15-dioxadispiro[4.2.5.2]pentadec-10-ene](/img/structure/B4990800.png)